molecular formula C5H11ClO3S B3050553 4-Chlorobutyl methanesulfonate CAS No. 26910-61-2

4-Chlorobutyl methanesulfonate

Cat. No. B3050553
CAS RN: 26910-61-2
M. Wt: 186.66 g/mol
InChI Key: HUNFFPQEYDANPE-UHFFFAOYSA-N
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Description

4-Chlorobutyl Methanesulfonate (CAS No. 26910-61-2) is a chlorinated organic compound with the molecular formula C5H11ClO3S . It is also known by other names such as chloroethyl methanesulfonate and CBEM. It is commonly used as an alkylating agent in scientific experiments.


Molecular Structure Analysis

The molecular formula of this compound is C5H11ClO3S . The molecular weight is 186.65700 .

Scientific Research Applications

Catalysts and Intermediates in Chemical Synthesis

4-Chlorobutyl methanesulfonate plays a significant role as a catalyst or intermediate in various chemical syntheses. For instance, methanesulfonic acid, related to methanesulfonates, has been employed in the direct sulfonation of methane to produce methanesulfonic acid, utilizing chlorosulfonic acid in the presence of Ce4+ as a catalyst. This process highlights the importance of oxygen for the regeneration of the catalyst and examines the yield's dependence on the CH4 to O2 ratio (Shaabani & Ghadari, 2010)^1^. Similarly, methanesulfonic acid has been used as an efficient substitute in the reductive ring-opening of O-benzylidene acetals, demonstrating its utility in organic synthesis (Zinin et al., 2007)^2^.

Advancements in Glycosylation Methods

The application of methanesulfonic acid derivatives extends to the field of glycosylation, where diarylborinic acid-catalyzed couplings of glycosyl methanesulfonates with pyranoside and furanoside acceptors have been reported. This process is noted for its regio- and stereoselective couplings, offering a mild and operationally simple method for synthesizing disaccharides (D’Angelo & Taylor, 2016)^3^.

Eco-friendly Polymer Electrolyte Membranes

In the development of green polymer electrolyte membranes for fuel cell applications, methanesulfonic acid (MSA) has been doped into chitosan matrices. This approach enhances the proton conductivity and solvent stability, indicating the potential of MSA in environmentally friendly energy technologies (Vijayalekshmi & Khastgir, 2017)^4^.

Improved Leaching Methods in Metal Extraction

The use of MSA in the leaching of metals from ores has been explored, demonstrating its effectiveness in extracting copper from chalcopyrite. When combined with hydrogen peroxide as an oxidant, MSA significantly increases copper extraction efficiency, showcasing its potential in the mining and metallurgical industries (Ahn, Wu, & Lee, 2019)^5^.

Safety and Hazards

The safety data sheet for a similar compound, 1-Chlorobutane, indicates that it is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

4-Chlorobutyl methanesulfonate is a type of methanesulfonate ester . Methanesulfonate esters are known to be biological alkylating agents . Alkylating agents work by binding to DNA in cells and preventing them from dividing and growing .

Mode of Action

The alkyl-oxygen bonds in methanesulfonate esters, such as this compound, undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

Methanesulfonates are known to be involved in sulfur assimilation into biomass via the sulfate reduction pathway . This pathway is energetically costly compared to the nitrate assimilation pathway .

Pharmacokinetics

The molecular weight of this compound is 18666 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

As an alkylating agent, it is likely to cause dna damage, which can lead to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the aqueous solubility of metal methanesulfonates, the conductivity of aqueous methanesulfonic acid (MSA) solutions, and the low toxicity of MSA all make MSA an ideal electrolyte for many electrochemical processes . These factors could potentially influence the action of this compound.

properties

IUPAC Name

4-chlorobutyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-10(7,8)9-5-3-2-4-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNFFPQEYDANPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276650
Record name 1-Butanol, 4-chloro-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26910-61-2
Record name 1-Butanol, 4-chloro-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26910-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanol, 4-chloro-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanol, 4-chloro-, 1-methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Chlorobutyl methanesulfonate
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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